molecular formula C16H25Cl2NO B1440764 4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1146960-68-0

4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No. B1440764
CAS RN: 1146960-68-0
M. Wt: 318.3 g/mol
InChI Key: AYHYUFRZBIFUOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of tert-butyl alcohol with hydrogen chloride . The conversion entails an SN1 reaction . At the beginning of the reaction, the color of the reaction mixture is totally white . It is possible to follow the reaction by direct visual observation, in which the appearance of an orange color indicates that the product is being formed .


Chemical Reactions Analysis

When similar compounds like tert-butyl chloride are dissolved in water, they undergo hydrolysis to form tert-butyl alcohol . When dissolved in alcohols, the corresponding t-butyl ethers are produced .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Drug Synthesis : Compounds related to "4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride" serve as key intermediates in the synthesis of various drugs. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate of Vandetanib, synthesized through steps including acylation, sulfonation, and substitution (Min Wang et al., 2015).
  • Synthesis of Piperidine Derivatives : The synthesis of novel piperidine derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, demonstrates the versatility of tert-butyl and piperidine-based compounds in creating structures with potential biological activities (C. Didierjean et al., 2004).

Medicinal Chemistry Applications

  • CCR5 Antagonists for Anti-HIV Therapy : Piperidine derivatives, such as those structurally related to "4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride", have been explored for their potential as CCR5 antagonists in the treatment of HIV-1. These compounds demonstrate potent antiviral activities, highlighting the importance of piperidine scaffolds in developing new therapeutic agents (P. Finke et al., 2001).
  • Asymmetric Synthesis for Drug Development : The asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine showcases the application of stereocontrolled synthesis methods in creating intermediates for drug development, particularly for the potent protein kinase inhibitor CP-690550 (B. Hao et al., 2011).

Structural and Analytical Chemistry

  • X-ray Crystallography Studies : Research on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and similar compounds provides insights into their molecular structures through X-ray crystallography, offering valuable information on the molecular conformation, packing, and potential reactivity of these compounds (C. Didierjean et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butylamine hydrochloride, indicates that it is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-[(2-tert-butyl-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-16(2,3)14-10-13(17)4-5-15(14)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHYUFRZBIFUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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